molecular formula C21H19N5O3 B3014870 3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034370-82-4

3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B3014870
M. Wt: 389.415
InChI Key: NGUYCQQQUWPRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, commonly known as QNZ, is a synthetic compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. QNZ belongs to the class of quinazoline-based compounds and has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties. In

Scientific Research Applications

Green Synthesis and Environmental Sustainability

Quinazoline-2,4(1H,3H)-dione derivatives, including compounds similar to the one , serve as essential intermediates in the pharmaceutical industry. They are foundational in synthesizing various commercially available drugs, such as Zenarestat, Prazosin, Bunazosin, and Doxazosin. The synthesis of these compounds has seen significant advancements with an emphasis on environmental sustainability. For instance, methods involving the chemical fixation of CO2 to 2-aminobenzonitriles have been developed, promoting a green chemistry approach by utilizing nontoxic, inexpensive, and readily available materials. This method supports the synthesis of functionalized quinazoline-2,4(1H,3H)-diones, demonstrating an innovative strategy that aligns with sustainable and practical organic synthesis goals (Vessally et al., 2017).

Catalytic Synthesis Methods

The catalytic synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles has been explored, highlighting the efficiency of using cesium carbonate as a catalyst. This method has facilitated the synthesis of key intermediates for several drugs, underlining the versatility and potential of quinazoline derivatives in drug development. Different reaction parameters, such as bases, solvents, temperature, CO2 pressure, and reaction time, have been investigated to optimize the synthesis process (Patil et al., 2008).

Ionic Liquid-Mediated Synthesis

Another innovative approach is the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH), as a catalyst. This method emphasizes solvent-free conditions, showcasing the role of ionic liquids in facilitating green chemistry practices. The process has proven effective in synthesizing a wide variety of aromatic aminobenzonitriles and N-heterocyclic carbonitriles, with the added benefit of the ionic liquid being recoverable and reusable (Patil et al., 2009).

properties

IUPAC Name

3-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-19-15-6-2-3-7-16(15)22-21(29)26(19)13-9-11-25(12-10-13)20(28)18-14-5-1-4-8-17(14)23-24-18/h1-8,13H,9-12H2,(H,22,29)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUYCQQQUWPRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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